Technical Monograph: Diethyl Butylphosphonate (DEBP)
Technical Monograph: Diethyl Butylphosphonate (DEBP)
The following technical guide details the chemical properties, synthesis, and applications of Diethyl butylphosphonate (DEBP) .
CAS No: 2404-75-3 | Formula: C₈H₁₉O₃P | Mol.[1][2][3][4][5][6] Weight: 194.21 g/mol [7][8]
Executive Summary & Chemical Identity
Diethyl butylphosphonate (DEBP) is an organophosphorus compound belonging to the phosphonate ester class. It is structurally characterized by a central phosphorus(V) atom bonded to a butyl group via a direct P-C bond and two ethoxy groups via P-O-C linkages.
While often confused with its heavier analog Dibutyl butylphosphonate (DBBP, CAS 78-46-6) —a common nuclear extractant—DEBP is distinct in its physical properties and reactivity profile. DEBP is primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of
Physicochemical Profile
| Property | Value | Condition/Note |
| Appearance | Colorless, viscous liquid | Ambient |
| Boiling Point | 74–76 °C | @ 1 mmHg (Vacuum) |
| Density | 0.983 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.415 | Optical purity check |
| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Immiscible in water | Lipophilic character |
| Relative to 85% H₃PO₄ |
Synthesis & Manufacturing: The Michaelis-Arbuzov Protocol
The industrial and laboratory standard for synthesizing DEBP is the Michaelis-Arbuzov reaction . This pathway transforms trivalent phosphorus (phosphite) into pentavalent phosphorus (phosphonate) via a nucleophilic substitution followed by dealkylation.
Reaction Mechanism[9]
-
Nucleophilic Attack: The lone pair on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of 1-bromobutane (
mechanism). -
Intermediate Formation: A quasi-phosphonium salt intermediate is formed.
-
Dealkylation: The bromide anion attacks the ethyl group, displacing the phosphonyl oxygen bond to release ethyl bromide and the thermodynamically stable phosphonate product.
Graphviz Diagram: Arbuzov Mechanism
Caption: The conversion of triethyl phosphite to DEBP via the Arbuzov rearrangement, driven by the formation of the strong P=O bond.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of 50g of Diethyl butylphosphonate.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to an inert gas line (Nitrogen/Argon).
-
Reagents:
-
Triethyl phosphite (1.2 equivalents, excess drives reaction).
-
1-Bromobutane (1.0 equivalent).
-
-
Procedure:
-
Heat 1-bromobutane to 140°C (neat).
-
Add Triethyl phosphite dropwise over 1 hour. Critical Control Point: The evolution of Ethyl bromide (BP ~38°C) acts as a visual indicator of reaction progress. Use a distillation head to remove EtBr continuously to push equilibrium forward.
-
Reflux at 150-160°C for 4 hours after addition.
-
-
Validation (In-Process Control):
-
Take an aliquot for
P NMR . -
Pass Criteria: Disappearance of the Triethyl phosphite peak (~138 ppm) and appearance of the Phosphonate peak (~32 ppm).
-
-
Purification:
-
Perform fractional distillation under reduced pressure (vacuum).
-
Collect the fraction boiling at 74-76°C / 1 mmHg.
-
Applications in Synthesis: Horner-Wadsworth-Emmons (HWE) Olefination
DEBP is a critical building block for constructing carbon-carbon double bonds with high E-selectivity. Unlike the Wittig reaction, the HWE reaction using phosphonates produces a water-soluble phosphate byproduct, simplifying purification.[9]
Mechanism of Action
DEBP requires activation by a strong base to form a carbanion, which then attacks a carbonyl compound (aldehyde/ketone).
Graphviz Diagram: HWE Olefination Workflow
Caption: Stereoselective synthesis of alkenes using DEBP. The phosphate byproduct allows for easy aqueous workup.
Protocol: Synthesis of (E)-Hexadec-11-en-1-yl Acetate (Pheromone Precursor)
-
Activation: Dissolve DEBP (1.1 eq) in anhydrous THF under Argon. Cool to 0°C.[9]
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 1 hour until H₂ evolution ceases.
-
Observation: Solution typically turns clear to slightly yellow.
-
-
Coupling: Add the aldehyde substrate dropwise. Allow to warm to room temperature over 2 hours.
-
Quench & Extraction: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[10]
-
Stereochemical Check: Analyze via
H NMR . The coupling constant of the vinylic protons ( Hz) confirms E-geometry.
Advanced Applications: Surface Modification & Extraction
While DBBP is the standard for nuclear reprocessing, Diethyl butylphosphonate offers unique advantages in materials science due to its smaller steric footprint and higher volatility.
-
Nanoparticle Functionalization: DEBP is used to modify the surface of Calcium Carbonate (nano-CaCO₃) and Alumina (nano-Al₂O₃). The phosphoryl oxygen (P=O) coordinates with surface metal cations, while the butyl tail provides lipophilicity, improving dispersion in polymer matrices (e.g., polypropylene).
-
Flame Retardants: Acts as a synergistic additive. Upon decomposition, it releases phosphorus radicals that scavenge H· and OH· radicals in the flame zone, inhibiting combustion.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse immediately if exposed. |
| Reactivity | Stable, but hygroscopic | Store under inert gas. Avoid strong oxidizers. |
Disposal: Organophosphorus compounds must be incinerated in a chemical waste facility equipped with an afterburner and scrubber to manage phosphorus oxide emissions.
References
-
Synthesis & Properties: PubChem Compound Summary for CID 2773687, Diethyl butylphosphonate. National Center for Biotechnology Information (2025). Link
-
HWE Reaction Application: BenchChem Technical Guide, Synthesis of (E)-Hexadec-11-en-1-yl Acetate. Link
-
Surface Modification: A new method for surface modification of nano-CaCO3 and nano-Al2O3. ResearchGate (2025). Link
-
NMR Data: 31P Chemical Shifts in NMR Spectra. TriLink BioTechnologies. Link
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- 4. m.chem960.com [m.chem960.com]
- 5. Diethyl butylphosphonate | C8H19O3P | CID 2773687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 9. (E)-Hexadec-11-en-1-yl Acetate|CAS 56218-72-5 [benchchem.com]
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